N'-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]furan-2-carbohydrazide
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Overview
Description
N’-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]-2-FUROHYDRAZIDE is a complex organic compound that features a pyrazole ring substituted with nitro and methyl groups, an acetyl group, and a furohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]-2-FUROHYDRAZIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of acetylenic ketones with hydrazines.
Nitration and Methylation: The pyrazole ring is then nitrated and methylated to introduce the nitro and methyl groups at the 3 and 5 positions, respectively.
Acetylation: The acetyl group is introduced via an acetylation reaction, typically using acetic anhydride or acetyl chloride.
Formation of the Furohydrazide Moiety: The furohydrazide moiety is synthesized separately and then coupled with the acetylated pyrazole derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]-2-FUROHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various acyl derivatives.
Scientific Research Applications
N’-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]-2-FUROHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new drugs due to its unique structure and functional groups.
Materials Science: Use in the synthesis of novel materials with specific properties, such as high thermal stability or unique electronic properties.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of N’-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]-2-FUROHYDRAZIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and acetyl groups can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-nitro-1H-pyrazole: Shares the pyrazole core but lacks the acetyl and furohydrazide moieties.
2-Furohydrazide: Contains the furohydrazide moiety but lacks the pyrazole core.
Uniqueness
N’-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]-2-FUROHYDRAZIDE is unique due to the combination of the pyrazole ring with nitro and methyl substitutions, the acetyl group, and the furohydrazide moiety.
Properties
Molecular Formula |
C12H13N5O5 |
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Molecular Weight |
307.26 g/mol |
IUPAC Name |
N'-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]furan-2-carbohydrazide |
InChI |
InChI=1S/C12H13N5O5/c1-7-11(17(20)21)8(2)16(15-7)6-10(18)13-14-12(19)9-4-3-5-22-9/h3-5H,6H2,1-2H3,(H,13,18)(H,14,19) |
InChI Key |
BNRUIQDUFLXHGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NNC(=O)C2=CC=CO2)C)[N+](=O)[O-] |
Origin of Product |
United States |
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